molecular formula C6H6ClNO2 B1280055 Dimethyl-1,3-oxazole-5-carbonyl chloride CAS No. 69695-18-7

Dimethyl-1,3-oxazole-5-carbonyl chloride

Cat. No.: B1280055
CAS No.: 69695-18-7
M. Wt: 159.57 g/mol
InChI Key: UXTURJHEFJOGTJ-UHFFFAOYSA-N
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Description

Dimethyl-1,3-oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,3-oxazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include DAST, Deoxo-Fluor, and Cs2CO3 . Reaction conditions often involve specific solvents and temperatures to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, cyclization reactions can yield various oxazole derivatives .

Mechanism of Action

The mechanism of action of dimethyl-1,3-oxazole-5-carbonyl chloride involves its reactivity as a carbonyl chloride derivative. It can react with nucleophiles to form various products, depending on the specific reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophiles and the specific reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl-1,3-oxazole-5-carbonyl chloride include other oxazole derivatives and carbonyl chloride compounds. Examples include:

Uniqueness

This compound is unique due to its specific structure, which combines the oxazole ring with a carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and research applications.

Properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTURJHEFJOGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491389
Record name 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69695-18-7
Record name 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2,4-dimethyl-oxazole-5-carboxylic acid (30 mg) in DCM (2.0 mL), oxalyl chloride (3.0 eq) was added at room temperature. The reaction mixture was stirred for 30 minutes. Solvents were evaporated and dried under vaccuo to afford 2,4-dimethyl-oxazole-5-carbonyl chloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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